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Compound of Interest

Compound Name: Butylbenzene

Cat. No.: B1677000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
n-Butylbenzene, an aromatic hydrocarbon, finds application as a solvent and intermediate in

various industrial processes. A comprehensive understanding of its toxicological profile is

imperative for risk assessment and ensuring occupational and environmental safety. This

technical guide provides an in-depth review of the current toxicological data on n-

butylbenzene. The available literature indicates that the primary target organs for n-

butylbenzene toxicity are the liver and kidneys. A two-generation reproductive toxicity study in

rats has established No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-

Adverse-Effect Levels (LOAEL) for parental and offspring toxicity. However, significant data

gaps exist, particularly concerning chronic toxicity, carcinogenicity, and genotoxicity. This guide

summarizes the available quantitative data, details key experimental protocols, and explores

potential mechanisms of toxicity, drawing analogies from structurally related compounds like

benzene where necessary.

Chemical and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1677000?utm_src=pdf-interest
https://www.benchchem.com/product/b1677000?utm_src=pdf-body
https://www.benchchem.com/product/b1677000?utm_src=pdf-body
https://www.benchchem.com/product/b1677000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 104-51-8

Molecular Formula C₁₀H₁₄

Molecular Weight 134.22 g/mol

Appearance Colorless liquid

Boiling Point 183 °C

Melting Point -88 °C

Flash Point 59 °C

Specific Gravity 0.860

Toxicological Data
Acute Toxicity
Data on the acute toxicity of n-butylbenzene is limited. Some studies on analogous

compounds provide an indication of its potential acute effects.

Endpoint Species Route Value Reference

LD₅₀

(Intraperitoneal)
Mouse IP 1.995 g/kg [1]

Acute Oral

Toxicity
Rat Gavage

2/10 died at 4.3

g/kg
[1]

Subchronic and Chronic Toxicity
Comprehensive subchronic and chronic toxicity studies on n-butylbenzene are not readily

available in the public domain. The most extensive dataset comes from a two-generation

reproductive toxicity study.
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A key study by Izumi et al. (2005) provides the most comprehensive data on the reproductive

and developmental toxicity of n-butylbenzene.[2]
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Carcinogenicity and Genotoxicity
There is inadequate information to assess the carcinogenic potential of n-butylbenzene.[1] No

dedicated carcinogenicity bioassays have been identified. Similarly, there is a lack of specific

genotoxicity data for n-butylbenzene. However, related compounds like benzene are known

clastogens, producing chromosomal aberrations.[3]

Experimental Protocols
Two-Generation Reproductive Toxicity Study (Izumi et
al., 2005)
This study was conducted to evaluate the effects of n-butylbenzene on fertility and

development in rats over two generations.[2]

Test Substance: n-Butylbenzene (purity not specified) in olive oil.

Species: Crj:CD (SD) IGS rats, 24 males and 24 females per group.

Dose Levels: 0, 30, 100, and 300 mg/kg/day administered by oral gavage.

Dosing Period:

F0 Generation: Dosed for 10 weeks prior to mating, during a 2-week mating period, and

throughout gestation and lactation for females. Males were dosed for an additional 4-6

weeks after mating.

F1 Generation: Selected from F1 offspring and dosed similarly to the F0 generation.

Parameters Evaluated:

Parental Animals: Clinical signs, body weight, food consumption, estrous cycles, mating

performance, fertility, gestation length, organ weights (liver, kidneys, adrenal glands), and

histopathology of liver and kidneys.

Offspring (F1 and F2): Viability, sex ratio, body weight, physical development, and organ

weights (thymus) at weaning.
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F0 Generation F1 Generation

Acclimation Dosing (10 weeks) Mating (2 weeks) Gestation Lactation Weaning of F1 Selection of F1 PupsSelect Pups for F1 Generation Dosing Mating Gestation Lactation Weaning of F2
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Workflow of the two-generation reproductive toxicity study.

Mechanisms of Toxicity
Direct studies on the mechanisms of n-butylbenzene toxicity are scarce. However, based on

its structure and the observed target organ toxicities (liver and kidney), as well as data from

related aromatic hydrocarbons like benzene and ethylbenzene, several potential mechanisms

can be postulated.

Metabolic Activation and Oxidative Stress
It is likely that n-butylbenzene undergoes metabolic activation in the liver, primarily through the

cytochrome P450 enzyme system. This metabolism can lead to the formation of reactive

metabolites that can induce oxidative stress. Oxidative stress, characterized by an imbalance

between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them,

can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

This is a common mechanism of hepatotoxicity for many solvents.[4]
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Postulated metabolic activation and oxidative stress pathway.

Mitochondrial Dysfunction
Mitochondria are critical for cellular energy production and are also a primary source of

endogenous ROS. Toxicants and their metabolites can impair mitochondrial function, leading to
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a decrease in ATP production, an increase in ROS generation, and the initiation of apoptotic

cell death pathways. Studies on other industrial chemicals have shown that mitochondrial

dysfunction is a key event in both liver and kidney toxicity.[5][6]

Perturbation of Cellular Signaling Pathways
While no specific data exists for n-butylbenzene, studies on benzene have shown that its

metabolites can interfere with critical cellular signaling pathways involved in cell proliferation,

differentiation, and survival. These pathways include:

Hedgehog, Notch/Delta, and Wnt/β-catenin pathways: These are fundamental for embryonic

development and tissue homeostasis.[7][8]

NF-κB signaling: This pathway is crucial for regulating the immune and inflammatory

responses, as well as cell survival.[7]

MAPK pathways (e.g., p38-MAPK, ERK): These pathways are involved in the cellular

response to stress and regulate processes like apoptosis and cell proliferation.[9]

Disruption of these pathways by reactive metabolites of n-butylbenzene could contribute to the

observed toxicities.

n-Butylbenzene Metabolites

Hedgehog Pathway

Perturbation

Notch/Delta Pathway

Perturbation

Wnt/β-catenin Pathway

Perturbation

NF-κB Pathway

Perturbation

MAPK Pathways

Perturbation

Cellular Toxicity

Click to download full resolution via product page

Potential perturbation of signaling pathways by metabolites.
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Conclusion and Future Directions
The current toxicological profile of n-butylbenzene is incomplete. The available data, primarily

from a two-generation reproductive toxicity study, indicates that the liver and kidneys are target

organs, and provides valuable NOAEL and LOAEL values for risk assessment in this context.

However, the lack of robust data on chronic toxicity, carcinogenicity, and genotoxicity

represents a significant knowledge gap.

Future research should prioritize:

Comprehensive chronic toxicity studies to identify long-term health effects.

Carcinogenicity bioassays to evaluate the cancer-causing potential of n-butylbenzene.

A battery of genotoxicity tests to assess its mutagenic and clastogenic potential.

Mechanistic studies to elucidate the specific signaling pathways and molecular events

underlying n-butylbenzene-induced toxicity.

A more complete understanding of the toxicological profile of n-butylbenzene is essential for

establishing evidence-based occupational exposure limits and environmental quality standards

to ensure human health and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

2. A two-generation reproductive toxicity study of n-butylbenzene in rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. The toxicology of benzene - PMC [pmc.ncbi.nlm.nih.gov]

4. Toxic hepatitis in occupational exposure to solvents - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1677000?utm_src=pdf-body
https://www.benchchem.com/product/b1677000?utm_src=pdf-body
https://www.benchchem.com/product/b1677000?utm_src=pdf-body
https://www.benchchem.com/product/b1677000?utm_src=pdf-body
https://www.benchchem.com/product/b1677000?utm_src=pdf-custom-synthesis
https://hhpprtv.ornl.gov/issue_papers/Butylbenzenen.pdf
https://pubmed.ncbi.nlm.nih.gov/16641541/
https://pubmed.ncbi.nlm.nih.gov/16641541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1519582/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3374978/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Mitochondrial and liver oxidative stress alterations induced by N-butyl-N-(4-
hydroxybutyl)nitrosamine: relevance for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Involvement of mitochondria-mediated apoptosis in ethylbenzene-induced renal toxicity in
rat - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia
- PubMed [pubmed.ncbi.nlm.nih.gov]

8. Benzene metabolite hydroquinone induces apoptosis of bone marrow mononuclear cells
through inhibition of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Benzene-initiated oxidative stress: Effects on embryonic signaling pathways - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Toxicological Profile of n-Butylbenzene: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677000#toxicological-profile-of-n-butylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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